molecular formula C17H27BrN2O2S B3526690 2-bromo-4,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

2-bromo-4,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B3526690
M. Wt: 403.4 g/mol
InChI Key: JSBRFQSNYXQDKW-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonamide, which is a common moiety in many pharmaceutical agents . The presence of the bromine atom and the 2,2,6,6-tetramethyl-4-piperidinyl group suggests that this compound could have interesting reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring, the sulfonamide group, and the 2,2,6,6-tetramethyl-4-piperidinyl group. The bromine atom would likely add significant weight to the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several functional groups. The bromine atom could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzenesulfonamide derivatives are used as carbonic anhydrase inhibitors in the treatment of glaucoma .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The future research directions could involve exploring the potential applications of this compound in pharmaceutical or material science. Further studies could also focus on improving the synthetic routes to this compound .

Properties

IUPAC Name

2-bromo-4,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O2S/c1-11-7-14(18)15(8-12(11)2)23(21,22)19-13-9-16(3,4)20-17(5,6)10-13/h7-8,13,19-20H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBRFQSNYXQDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-4,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
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